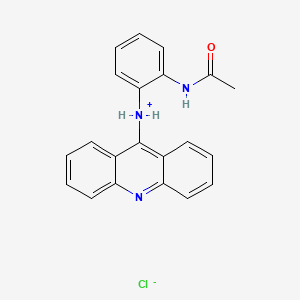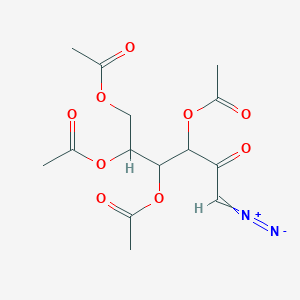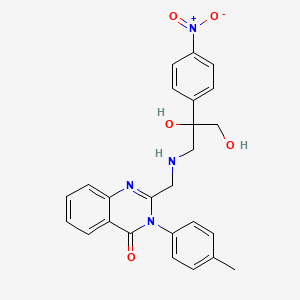
4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and various substituted phenyl compounds. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions might occur at the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for treating various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its biological activity.
2-Substituted Quinazolinones: Compounds with various substituents at the 2-position, exhibiting diverse activities.
3-Substituted Quinazolinones: Compounds with different groups at the 3-position, often studied for their therapeutic potential.
Uniqueness
This specific compound’s uniqueness lies in its complex structure, combining multiple functional groups that might confer distinct biological activities. Its ®-configuration could also play a crucial role in its interaction with biological targets, potentially leading to enantioselective effects.
特性
CAS番号 |
84138-19-2 |
|---|---|
分子式 |
C25H24N4O5 |
分子量 |
460.5 g/mol |
IUPAC名 |
2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H24N4O5/c1-17-6-10-19(11-7-17)28-23(27-22-5-3-2-4-21(22)24(28)31)14-26-15-25(32,16-30)18-8-12-20(13-9-18)29(33)34/h2-13,26,30,32H,14-16H2,1H3 |
InChIキー |
JZIRGKGSZOKWEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC(CO)(C4=CC=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


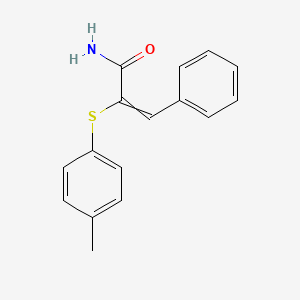
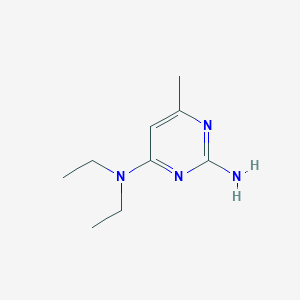
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

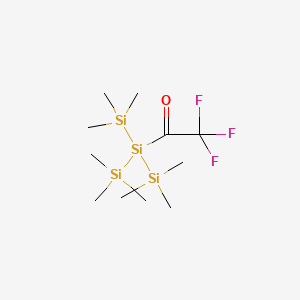
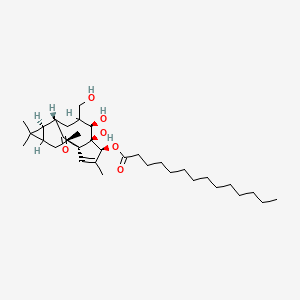
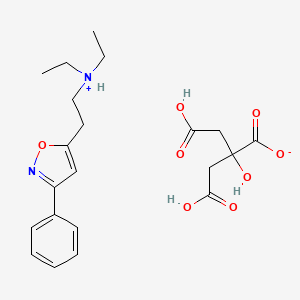
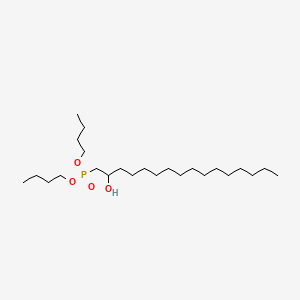

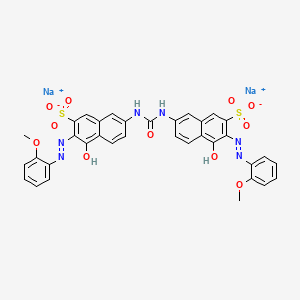
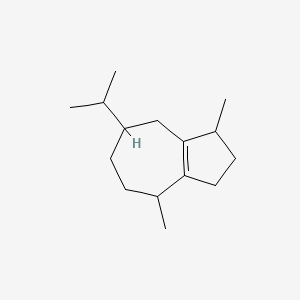
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
